molecular formula C13H12O2 B101045 4-Hydroxy-4'-methoxybiphenyl CAS No. 16881-71-3

4-Hydroxy-4'-methoxybiphenyl

Cat. No. B101045
CAS RN: 16881-71-3
M. Wt: 200.23 g/mol
InChI Key: CORJIEYQXMZUIW-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-methoxybiphenyl is a biphenyl derivative characterized by the presence of a hydroxyl group and a methoxy group on two different phenyl rings. While the specific compound 4-Hydroxy-4'-methoxybiphenyl is not directly synthesized or analyzed in the provided papers, the related compounds synthesized in these studies offer insights into the chemical behavior and properties that could be extrapolated to 4-Hydroxy-4'-methoxybiphenyl.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions, including Friedel-Crafts reactions, condensation reactions, and base-catalyzed transformations. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves the reaction of 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . Another example is the synthesis of a compound from anisole and anisole acid, which experienced Friedel-Crafts reaction to produce 4,4'-dimethoxybenzophenone, followed by several steps including condensation, dehydration, and hydrolysis . These methods could potentially be adapted for the synthesis of 4-Hydroxy-4'-methoxybiphenyl.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of synthesized compounds. For example, the compound mentioned in paper crystallizes in the triclinic crystal class and features O–H·O hydrogen bonds, which could be indicative of the potential molecular interactions in 4-Hydroxy-4'-methoxybiphenyl. The molecular structure is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compounds synthesized in these studies can provide insights into the reactions that 4-Hydroxy-4'-methoxybiphenyl might undergo. For instance, the presence of hydroxyl and methoxy groups in these compounds suggests that they could participate in various chemical reactions, such as hydrogen bonding, electrophilic substitutions, and further condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as melting points and spectroscopic characteristics (IR, 1H-NMR, MS), have been determined . These properties are influenced by the molecular structure and the nature of the substituents on the phenyl rings. The presence of electron-donating and electron-withdrawing groups, like methoxy and hydroxyl groups, can significantly affect these properties. The antimicrobial activity of some compounds has also been evaluated, suggesting potential biological applications .

Scientific Research Applications

Structural Elucidation Techniques

4-Hydroxy-4'-methoxybiphenyl and similar compounds have been subjects of structural analysis using advanced techniques. Huber and Parker (1990) demonstrated the use of NMR techniques in the structural elucidation of isomeric phenolic biphenyls, including 3-Hydroxy-4-methoxybiphenyl (Huber & Parker, 1990).

Fluorescence Properties

Bridges, Creaven, and Williams (1965) explored the fluorescence properties of several hydroxy- and amino-biphenyls, including 4-Hydroxy- and 4,4'-dihydroxybiphenyl. Their study was aimed at determining hydroxybiphenyls in biological material (Bridges, Creaven, & Williams, 1965).

Corrosion Inhibition

Research on derivatives of 4-methoxyphenyl, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has shown their application in corrosion inhibition. Bentiss et al. (2009) found that this compound effectively inhibits acidic corrosion of mild steel (Bentiss et al., 2009).

Environmental and Biological Metabolism

Maass, Hutzinger, and Safe (1975) investigated the metabolism of 4-chlorobiphenyl by lichens, which was shown to partially convert 4-chlorobiphenyl to 4-chloro-4'-hydroxybiphenyl and 4-chloro-4'-methoxybiphenyl (Maass, Hutzinger, & Safe, 1975).

Cancer Research

Srivastava et al. (2017) conducted a study on a novel curcumin ester, which included 4-hydroxy-3-methoxyphenyl in its structure, for its anti-hepatic cancer activity (Srivastava et al., 2017).

Photophysical Analysis

Szczepanik and Styrcz (2013) analyzed the structural changes in donor–acceptor derivatives of biphenyl, including 4-methoxy-2,6-dimethyl-4'-cyanobiphenyl, in the excited state. This study provided insights into the photophysical properties of such compounds (Szczepanik & Styrcz, 2013).

Atmospheric Chemistry

Liu, Wen, and Wu (2017) studied the heterogeneous reaction of coniferyl alcohol, a compound structurally similar to 4-hydroxy-4'-methoxybiphenyl, with NO3 radicals. This research contributes to our understanding of wood smoke emissions and their atmospheric reactions (Liu, Wen, & Wu, 2017).

Safety And Hazards

This compound is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORJIEYQXMZUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452569
Record name 4-Hydroxy-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4'-methoxybiphenyl

CAS RN

16881-71-3
Record name 4-Hydroxy-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

120 ml of water and sodium hydroxide (14.00 g, 0.35 mol) were placed in a conical flask and dissolved. 4,4'-Dihydroxybiphenyl (28.00 g, 0.15 mol) was then added and heated to reflux for 2 hours with stirring using a condenser. Dimethyl sulfate (14.5 ml, 0.15 mol) was added dropwise over about 40 minutes. After addition, the mixture was heated while stirring for 2 hours, and then allowed to cool and filtrated. The filter cake was transferred into 700 ml of water, which was then heated to boiling temperature, and filtrated while still keeping warm. The filtrate was kept at 70° C., and 20% hydrochloric acid was added. White precipitation: formed was washed extensively. Recrystallization from ethanol yielded 4'-methoxy-4-hydroxybiphenyl (13.17 g, Yield: 48.0%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4,4'-Dihydroxydiphenyl (1) (32 g 0.17 mol) was dissolved in 2M solution hydroxide solution (0.34 mol) and dimethyl sulphate (22 g 0.175 mol) was added slowly with stirring over half an hour. The sodium salt of the required product was filtered off and dried. The yield was 24 g. The sodium salt of the phenol (24 g) was treated with acetyl chloride (150 cm3), filtered and excess acetyl chloride removed. Work up gave 4- methoxy-4'-acetoxydiphenyl (4) (22 g).
Name
4,4'-Dihydroxydiphenyl
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
D Navarro-Rodriguez, FJ Rodriguez-Gonzalez… - European polymer …, 1998 - Elsevier
… In this work, we have modified glycidyl methacrylate polymers with 4-hydroxy-4’-methoxybiphenyl (4H4MB) in order to study the steric hindering effect. The resulting polymers of this …
Number of citations: 37 www.sciencedirect.com
JM Montornes, JA Reina… - Journal of Polymer …, 2005 - Wiley Online Library
… In the present study, we report the chemical modification of these polymers with the sodium salt of 4-hydroxy-4′-methoxybiphenyl to produce the corresponding SCLCPs with excellent …
Number of citations: 4 onlinelibrary.wiley.com
Y Ozcayir, A Blumstein - Molecular Crystals and Liquid Crystals, 1986 - Taylor & Francis
… 4-Hydroxy-4'-methoxybiphenyl was obtained by treating 4,4'-dihydroxybiphenyl with dimethylsulfate. The product was purified by column chromatography and characterized by IR and …
Number of citations: 14 www.tandfonline.com
BM Fung, CW Cross, CD Poon - Molecular Crystals and Liquid …, 1989 - Taylor & Francis
… Hydrolysis of the resulting methyl ester into the corresponding acid and esterification of the latter with 4hydroxy-4'-methoxybiphenyl or 4-hydroxy-4' -cyanobiphenyl yielded liquid …
Number of citations: 7 www.tandfonline.com
X Hao, L Albertin, LJR Foster, TP Davis… - Macromolecular …, 2003 - Wiley Online Library
A novel synthetic method combining chemo and enzymatic synthesis strategies was employed to prepare a vinyl acetate type monomer, 6‐(4‐methoxybiphenyl‐4′‐oxy)hexyl vinyl …
Number of citations: 4 onlinelibrary.wiley.com
T Donaldson, H Staesche, ZB Lu, PA Henderson… - Liquid …, 2010 - Taylor & Francis
… of 4-hydroxy-4'-methoxybiphenyl with the appropriate α,ω-dibromoalkane. 4-Hydroxy-4'-methoxybiphenyl … Thus, for MeO-11-OMe a mixture of 4-hydroxy-4'-methoxybiphenyl (2.50 mmol, …
Number of citations: 164 www.tandfonline.com
A Mirčeva, N Oman, M Žigon - Polymer Bulletin, 1998 - Springer
… The mesogenic core of 4hydroxy-4’-methoxybiphenyl has been synthesized according to literature data (7). The units with spacers of different length, α-bromo-ω-(4’-methoxybiphenyl-4-…
Number of citations: 12 link.springer.com
V Percec, JM Rodriguez-Parada, C Ericsson - Polymer Bulletin, 1987 - Springer
… ide-chain LCP (14), the structure of poly(I) and poly(II) could be considered as being a polyethylene containing the benzyl ether of 4-hydroxybiphenyl and 4-hydroxy-4'-methoxybiphenyl…
Number of citations: 33 link.springer.com
AA Craig, CT Imrie - Macromolecules, 1999 - ACS Publications
… 4-Hydroxy-4‘-methoxybiphenyl, 3, was prepared using the modification to the procedure of Rodriguez and Percec 8 described in detail elsewhere. Similarly the synthesis of the α-bromo-…
Number of citations: 92 pubs.acs.org
MA Apfel, H Finkelmann, GM Janini, RJ Laub… - Analytical …, 1985 - ACS Publications
… ethanol yielding 24 g (30%) of 4-hydroxy-4'-methoxybiphenyl. Next, into a 250-cm3 three-… blanket 12 g (0.06 mol) of 4hydroxy-4'-methoxybiphenyl, prepared as above, dissolved in 100 …
Number of citations: 261 pubs.acs.org

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